6-Methyloct-4-yne-1,6-diol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
58447-63-5 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
6-methyloct-4-yne-1,6-diol |
InChI |
InChI=1S/C9H16O2/c1-3-9(2,11)7-5-4-6-8-10/h10-11H,3-4,6,8H2,1-2H3 |
InChI Key |
LDQBNTNPXOJNDP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C#CCCCO)O |
Origin of Product |
United States |
Synthetic Methodologies for 6 Methyloct 4 Yne 1,6 Diol and Its Derivatives
Foundational Synthetic Routes to Alkynediol Architectures
The construction of alkynediol frameworks, such as that of 6-Methyloct-4-yne-1,6-diol, relies on established synthetic strategies for creating both the alkyne and diol moieties within a single molecule.
Multi-Step Organic Transformations in Alkyne and Diol Synthesis
Multi-step synthesis is a cornerstone of organic chemistry, allowing for the assembly of complex molecules from simpler, readily available starting materials. In the context of alkynediol synthesis, this involves a sequence of reactions that incrementally build the carbon chain and introduce the necessary functional groups. A common strategy involves the creation of an acetylide anion from a terminal alkyne, which then acts as a nucleophile. libretexts.org This nucleophilic acetylide can then react with electrophiles like epoxides to extend the carbon chain and introduce a hydroxyl group. For instance, the reaction of an acetylide with ethylene (B1197577) oxide provides a straightforward method to introduce a two-carbon chain with a terminal alcohol. libretexts.org
Classical Alkynide Synthesis Approaches
The formation of an alkynide, or acetylide, is a critical step in many alkyne syntheses. This is typically achieved by deprotonating a terminal alkyne using a strong base. Sodium amide (NaNH₂) in liquid ammonia (B1221849) is a classic and effective reagent for this purpose. The resulting acetylide anion is a potent nucleophile, capable of participating in a variety of carbon-carbon bond-forming reactions. masterorganicchemistry.com These reactions are fundamental to building the carbon backbone of more complex alkynes and alkynediols.
Carbon-Carbon Bond Formation Strategies
The construction of the specific carbon skeleton of this compound necessitates precise methods for forming carbon-carbon bonds. Several powerful synthetic strategies are available for this purpose.
Alkylation Reactions in the Construction of the Carbon Skeleton
Alkylation reactions involving acetylide anions are a powerful tool for extending the carbon chain of an alkyne. masterorganicchemistry.com In a potential synthesis of this compound, an appropriately substituted acetylide could be reacted with an alkyl halide. For example, a protected 4-halo-1-butanol could serve as the electrophile to introduce the four-carbon chain with a terminal protected alcohol. It is crucial that the alkyl halide used is primary to favor the desired SN2 reaction and avoid elimination side reactions. masterorganicchemistry.com
A plausible retrosynthetic analysis for this compound could involve the disconnection of the bond between C3 and C4, suggesting a reaction between a propargyl alcohol derivative and a suitable electrophile. Alternatively, disconnection at the C6-C7 bond points towards the addition of an ethyl nucleophile to a ketone precursor.
A forward synthesis could commence with the protection of the hydroxyl group of 3-butyn-1-ol. Deprotonation of the terminal alkyne with a strong base like n-butyllithium would generate the corresponding lithium acetylide. This nucleophile could then be reacted with propylene (B89431) oxide. This epoxide opening reaction would occur at the less sterically hindered carbon, resulting in the formation of the carbon skeleton of the target molecule with a secondary alcohol at the C6 position. Subsequent deprotection of the primary alcohol would yield this compound.
Another viable approach involves a Grignard reaction. organic-chemistry.org The synthesis could start from a protected 4-pentyn-1-ol. This starting material could be reacted with ethylmagnesium bromide in the presence of a catalyst to form the Grignard reagent of the terminal alkyne. This intermediate could then be reacted with a ketone, such as acetone, to introduce the methyl and hydroxyl groups at the C6 position. A final deprotection step would furnish the desired diol.
| Reactant 1 | Reactant 2 | Reagents | Product |
| Protected 3-butyn-1-ol | Propylene oxide | 1. n-BuLi 2. H₃O⁺ | Protected this compound |
| Protected 4-pentyn-1-ol | Acetone | 1. EtMgBr 2. H₃O⁺ | Protected this compound |
Metal-Catalyzed Cross-Coupling Methodologies (e.g., Sonogashira Coupling)
While the Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons, its direct application to the synthesis of a non-conjugated system like this compound is not immediately apparent. The Sonogashira reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide. However, derivatives of the target molecule could potentially be synthesized using this methodology if a suitable vinyl halide precursor were available.
Wittig Reaction and Condensation in Alkynediol Synthesis
The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones and a phosphonium (B103445) ylide. While not directly applicable to the formation of the alkyne bond in this compound, it could be employed in a longer synthetic route to construct a precursor alkene that is subsequently converted to the alkyne. For instance, an aldehyde could be reacted with a suitable phosphonium ylide to form an alkene, which could then be brominated and subjected to a double dehydrobromination to yield the desired alkyne. However, for the specific target molecule, direct alkylation or addition reactions to carbonyls are generally more efficient.
Organometallic Reagent Application (e.g., n-Butyllithium in Alkyne Functionalization)
The functionalization of terminal alkynes using organometallic reagents is a cornerstone of modern organic synthesis, providing a powerful tool for the construction of complex carbon skeletons. Among these reagents, n-butyllithium (n-BuLi) is widely employed as a strong base for the deprotonation of terminal alkynes, generating a highly nucleophilic lithium acetylide. This intermediate can then undergo reaction with various electrophiles to form new carbon-carbon bonds.
In a hypothetical synthesis of this compound, a plausible route would involve the deprotonation of a suitable terminal alkyne with n-BuLi. For instance, the synthesis could commence with a commercially available terminal alkyne such as 1-pentyne (B49018). Treatment of 1-pentyne with n-BuLi in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures (typically -78 °C) would readily afford the corresponding lithium acetylide. This nucleophilic species could then be reacted with a suitable electrophile, such as propylene oxide, to introduce the C6-hydroxyl group and the methyl substituent. Subsequent reaction of the resulting secondary alcohol with another electrophile, after another deprotonation step if necessary, could be envisioned to complete the carbon skeleton and install the C1-hydroxyl group.
The general reaction scheme for the n-BuLi mediated functionalization of a terminal alkyne is depicted below:
Reaction Scheme:
Where R is an alkyl or aryl group, and E⁺ is an electrophile.
This methodology offers a high degree of versatility in the construction of substituted alkynes, and by careful selection of the starting materials and electrophiles, a wide range of derivatives of this compound can be accessed.
Allylation Reactions (e.g., Zn-Mediated Allylation in Dihydropyran/Dihydrofuran Context)
Zinc-mediated allylation reactions, often referred to as Barbier-type reactions, provide a convenient method for the formation of homoallylic alcohols. These reactions typically involve the in-situ formation of an organozinc reagent from an allylic halide and zinc metal, which then adds to a carbonyl compound. While a direct application of this reaction in a dihydropyran or dihydrofuran context for the synthesis of this compound is not prominently described, the principles of this reaction can be applied to construct precursors for the target molecule.
For instance, a synthetic strategy could involve the Zn-mediated allylation of an aldehyde containing a protected hydroxyl group or a latent hydroxyl functionality. The resulting homoallylic alcohol could then be further elaborated to introduce the alkyne and the second hydroxyl group. The use of a dihydropyran or dihydrofuran moiety could serve as a protecting group for a hydroxyl function, which can be deprotected under acidic conditions later in the synthetic sequence.
A generalized scheme for a Zn-mediated allylation is as follows:
Reaction Scheme:
Where X is a halide and R is an alkyl or aryl group.
The diastereoselectivity of such reactions can often be controlled by the nature of the substrate and the reaction conditions, offering a pathway to stereochemically defined intermediates.
Stereoselective and Asymmetric Synthetic Approaches
The presence of two stereocenters in this compound necessitates the use of stereoselective and asymmetric synthetic methods to obtain enantiomerically pure forms of the molecule.
Sharpless Asymmetric Dihydroxylation and its Derivatives
The Sharpless Asymmetric Dihydroxylation (SAD) is a powerful method for the enantioselective synthesis of vicinal diols from prochiral alkenes. nih.govfrontiersin.org This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD). researchgate.net The choice of ligand dictates the facial selectivity of the dihydroxylation, leading to the formation of either the (R,R) or (S,S) diol with high enantiomeric excess.
A synthetic route to an enantiomerically enriched form of this compound using SAD could involve the preparation of an alkene precursor containing the requisite alkyne and carbon skeleton. For example, an enyne could be synthesized and subsequently dihydroxylated. The commercially available "AD-mix" reagents, AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL), provide a convenient and reliable means of carrying out this transformation. frontiersin.org
Table 1: Sharpless Asymmetric Dihydroxylation Reagents and Expected Stereochemical Outcome
| AD-mix Reagent | Chiral Ligand | Typical Stereochemical Outcome |
| AD-mix-α | (DHQ)₂PHAL | Dihydroxylation from the 'bottom' face |
| AD-mix-β | (DHQD)₂PHAL | Dihydroxylation from the 'top' face |
The predictability and high enantioselectivity of the SAD make it an attractive method for establishing the stereochemistry of the diol moiety in the target molecule.
Sharpless Asymmetric Epoxidation Methodologies
The Sharpless Asymmetric Epoxidation (SAE) is a highly enantioselective method for the conversion of primary and secondary allylic alcohols into 2,3-epoxyalcohols. nih.govfrontiersin.orgpnas.org This reaction employs a catalytic system composed of titanium tetra(isopropoxide) and a chiral diethyl tartrate (DET). The choice of (+)-DET or (-)-DET as the chiral ligand determines the enantiotopic face of the double bond that is epoxidized, leading to the formation of a specific enantiomer of the epoxide with high predictability.
A synthetic approach to chiral this compound using the SAE could start with the synthesis of an appropriate allylic alcohol precursor. This precursor would then be subjected to the SAE conditions to generate a chiral epoxide. Subsequent nucleophilic ring-opening of the epoxide, for example, with a lithium acetylide, would yield the target alkynediol with defined stereochemistry at both carbinol centers.
Table 2: Sharpless Asymmetric Epoxidation Reagents and Stereochemical Control
| Chiral Ligand | Stereochemical Outcome on the Allylic Alcohol |
| (+)-Diethyl Tartrate | Epoxidation from the 'bottom' face |
| (-)-Diethyl Tartrate | Epoxidation from the 'top' face |
The versatility of the resulting chiral epoxides as synthetic intermediates makes the SAE a powerful tool for the asymmetric synthesis of complex molecules like this compound.
Control of Stereochemical Outcomes in Alkynediol Synthesis
Achieving control over the stereochemical outcome in the synthesis of alkynediols with multiple stereocenters is a significant challenge in organic synthesis. The stereochemical course of a reaction can be influenced by a variety of factors, including the inherent stereochemistry of the substrate (substrate control), the use of chiral reagents or catalysts (reagent control), and the reaction conditions.
In the context of this compound synthesis, the Sharpless methodologies discussed above are prime examples of reagent-controlled asymmetric synthesis, where the chirality of the catalyst dictates the stereochemical outcome. The predictable nature of these reactions allows for the selective synthesis of a desired stereoisomer.
Furthermore, substrate-controlled diastereoselective reactions can be employed. For instance, if one stereocenter is already established in a precursor molecule, its steric and electronic properties can influence the stereochemical outcome of a subsequent reaction to install the second stereocenter. By carefully designing the synthetic route and choosing the appropriate reagents and conditions, it is possible to achieve high levels of stereocontrol and synthesize specific diastereomers of the target molecule.
Advanced Synthetic Strategies
Beyond the classical methods, advanced synthetic strategies offer innovative and efficient pathways to complex molecules like this compound. These strategies often focus on improving step-economy, atom-economy, and stereocontrol.
One such advanced strategy is the iterative synthesis approach, inspired by the biosynthesis of polyketides. frontiersin.orgnih.gov This method involves the sequential addition of building blocks to a growing carbon chain, with each iteration installing a new stereocenter under predictable control. This strategy could be adapted to the synthesis of this compound by designing a suitable iterative cycle that constructs the carbon backbone and installs the hydroxyl groups with the desired stereochemistry.
Another powerful modern approach is chemoenzymatic synthesis , which combines the selectivity of enzymatic transformations with the versatility of chemical synthesis. nih.gov For the synthesis of chiral diols, specific oxidoreductase enzymes can be used for the highly enantioselective reduction of a corresponding diketone or hydroxyketone precursor. This approach can provide access to enantiomerically pure diols that may be difficult to obtain through purely chemical methods. A chemoenzymatic route to this compound could involve the chemical synthesis of a prochiral diketone or hydroxyketone containing the alkyne moiety, followed by a highly selective enzymatic reduction to generate the desired chiral diol.
These advanced strategies represent the forefront of organic synthesis and offer exciting possibilities for the efficient and highly controlled synthesis of complex chiral molecules.
Cyclization Reactions in the Formation of Fused Systems
Cyclization reactions are powerful tools for the construction of ring systems. In the context of this compound and its derivatives, intramolecular reactions that form new carbon-carbon or carbon-heteroatom bonds can lead to a variety of fused heterocyclic and carbocyclic products.
Electrophilic cyclization of alkynes is a widely used method for the synthesis of various carbo- and heterocyclic compounds. nih.gov This process typically involves the activation of the alkyne by an electrophile, followed by the intramolecular attack of a nucleophile. In the case of diacetylenic precursors derived from this compound, the hydroxyl groups can act as internal nucleophiles.
Iodocyclization, in particular, has proven to be a mild and effective method for the synthesis of iodine-substituted heterocycles. rsc.org For instance, the reaction of 4-hydroxy-2-but-2-yn-1-ones with iodine can lead to the formation of 3,4-dihalofurans. nih.gov While no direct examples involving this compound are available, analogous reactions with other unsaturated alcohols provide insight into the potential transformations.
A general representation of an electrophilic iodocyclization of a hypothetical dienyne diol is shown below:
| Substrate (General Structure) | Electrophile | Product (General Structure) | Reference |
| Dienyne Diol | I2 | Dihydrofuran derivative | sci-hub.box |
Detailed research on N,N-dialkyl-2-(1-alkynyl)anilines has demonstrated that electrophilic cyclization with iodine proceeds in excellent yields to form 3-iodoindoles. nih.gov This highlights the versatility of iodocyclization in constructing complex heterocyclic systems from appropriately functionalized alkynes.
Mercury(II) salts are effective Lewis acids for activating alkynes towards nucleophilic attack. This catalytic activity has been harnessed in the cyclization of various unsaturated alcohols and carboxylic acids. beilstein-journals.org Of particular relevance is the mercury(II)-catalyzed cyclization of alkynyl diols.
Research has shown that 1,4-dihydroxy-5-alkyne derivatives can undergo oxacyclization in the presence of Hg(OTf)₂ to form tetrahydropyran (B127337) derivatives. beilstein-journals.org The reaction outcome can be influenced by the stoichiometry of the mercury catalyst. For example, treatment of an alkynyl diol with a catalytic amount of Hg(OTf)₂ (20 mol%) followed by triethylsilane (Et₃SiH) afforded a bispyranyl ketone, whereas using a stoichiometric equivalent of Hg(OTf)₂ led to a fused pyran-oxocane derivative. beilstein-journals.orgresearchgate.net This indicates the potential for selective formation of different fused ring systems from a common precursor.
The table below summarizes the findings for a related alkynyl diol system:
| Substrate | Reagents | Product(s) | Yield | Reference |
| Alkynyl Diol | 20 mol % Hg(OTf)₂, Et₃SiH | Bispyranoyl ketone | - | beilstein-journals.orgresearchgate.net |
| Alkynyl Diol | 1 equiv. Hg(OTf)₂, Et₃SiH | Fused pyran-oxocane | - | beilstein-journals.orgresearchgate.net |
Domino radical reactions provide an efficient pathway to complex polycyclic systems in a single synthetic operation. These cascades can be initiated by the addition of a radical to an unsaturated bond, followed by a series of intramolecular cyclizations. For derivatives of this compound, such as enyne diols, radical cyclization can lead to the formation of bicyclic ethers.
The radical cascade cyclization of 1,n-enynes and diynes has emerged as a powerful strategy for the preparation of a wide array of carbo- and heterocycles. rsc.org These reactions can be initiated by various radical precursors and can proceed with high levels of stereocontrol. While specific examples utilizing substrates with the diol functionality of this compound are not prevalent in the literature, the general principles of radical cyclization of enynes are well-established. nih.gov
For instance, the radical cyclization of 1,6-enynes can be initiated by various radical species, leading to the formation of five-membered rings. The resulting vinyl radical can then be trapped by a variety of radicalophiles or undergo further reactions. nih.gov
Indium(III) halides have emerged as effective catalysts for the cycloisomerization of enynes. mdpi.com These reactions are atom-economical and can proceed under mild conditions to generate complex bicyclic and tricyclic frameworks. The presence of hydroxyl groups in the enyne substrate is often well-tolerated and can participate in the cyclization process. researchgate.net
Tandem cycloisomerization reactions of functionalized 1,6-enynes under indium(III) catalysis have been shown to proceed with 5-exo-dig regioselectivity to afford bicyclic structures in good yields and diastereoselectivities. researchgate.net The reaction is compatible with enynes bearing alcohol, carboxylic acid, or amine functional groups. researchgate.net
The following table presents representative results for the indium(III)-catalyzed cycloisomerization of a functionalized 1,6-enyne with a hydroxyl group:
| Substrate | Catalyst (mol %) | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| (E)-Enynol | InI₃ (5) | Toluene | 80 | Bicyclic Tetrahydrofuran | 95 | researchgate.net |
| (Z)-Enynol | InI₃ (5) | Toluene | 80 | Bicyclic Tetrahydrofuran | 92 | researchgate.net |
The stereochemistry of the starting enyne can influence the stereochemical outcome of the cyclization, highlighting the stereospecific nature of this transformation. researchgate.net Furthermore, indium(III) catalysis has been shown to be compatible with free hydroxyl groups in 1,5-enynes, leading to the formation of tricyclic products. acs.org
Ring-Closing Metathesis (RCM) in Macrocycle Synthesis
Ring-closing metathesis (RCM) has become a powerful and widely used method for the synthesis of macrocyclic compounds, including those with complex functionalities. nih.gov This reaction, typically catalyzed by ruthenium or molybdenum alkylidene complexes, involves the intramolecular reaction of two alkene moieties to form a cyclic alkene and a volatile byproduct, such as ethylene.
The synthesis of macrocyclic ethers from di-alkenyl diol precursors derived from this compound is a feasible application of RCM. The success of macrocyclization via RCM is often dependent on factors such as the choice of catalyst, reaction concentration, and the nature of the substrate. drughunter.com
While RCM is broadly applicable, challenges such as catalyst poisoning by certain functional groups and control of alkene stereochemistry in the macrocyclic product need to be considered. drughunter.comrsc.org Modern catalysts have shown increased tolerance to a wide range of functional groups, including alcohols and ethers.
The following table provides a general overview of catalysts used in RCM for macrocyclization:
| Catalyst | Description | Key Features | Reference |
| Grubbs' Catalysts (1st, 2nd, 3rd Gen) | Ruthenium-based | High functional group tolerance, commercially available. | drughunter.com |
| Schrock's Catalyst | Molybdenum-based | High activity, useful for sterically demanding substrates. | nih.gov |
| Hoveyda-Grubbs' Catalysts | Ruthenium-based | Increased stability and recyclability. | drughunter.com |
Functional Group Interconversions Post-Skeleton Formation
Following the construction of the fused or macrocyclic skeleton, further synthetic utility can be realized through functional group interconversions. The hydroxyl groups of the initial this compound, or the functionalities introduced during the cyclization process, can be modified to introduce new chemical handles or to alter the properties of the molecule.
For example, bicyclic ethers formed through the methodologies described above can be subjected to oxidation to yield the corresponding lactones or ketones. pitt.edu The conversion of alcohols to good leaving groups, such as tosylates or mesylates, allows for subsequent nucleophilic substitution reactions. ub.edu
Common functional group interconversions include:
Oxidation of alcohols: Primary alcohols can be oxidized to aldehydes or carboxylic acids, while secondary alcohols can be oxidized to ketones. imperial.ac.uk
Reduction of ketones and esters: Ketones can be reduced to secondary alcohols, and esters or lactones can be reduced to diols. imperial.ac.uk
Etherification: Alcohols can be converted to ethers through reactions such as the Williamson ether synthesis.
Esterification: The reaction of alcohols with carboxylic acids or their derivatives leads to the formation of esters.
These transformations are fundamental in organic synthesis and provide the means to elaborate the core cyclic structures into a diverse range of derivatives with potentially interesting biological or material properties.
Chemical Reactivity and Transformation Pathways of 6 Methyloct 4 Yne 1,6 Diol
Reactions Involving the Alkyne Moiety
The electron-rich nature of the carbon-carbon triple bond in 6-Methyloct-4-yne-1,6-diol makes it susceptible to attack by electrophilic reagents and a good substrate for metal-catalyzed transformations. The following sections detail the principal reaction pathways involving the alkyne functional group.
Addition Reactions to the Triple Bond
The π-bonds of the alkyne are readily broken to form new single bonds with a variety of reagents. These addition reactions are a fundamental aspect of alkyne chemistry.
The addition of water across the triple bond of an alkyne, known as hydration, typically requires a catalyst to proceed at a reasonable rate. For internal alkynes like this compound, acid-catalyzed hydration in the presence of a mercury(II) salt, such as mercury(II) sulfate, is a common method. The reaction proceeds via the formation of an enol intermediate, which then rapidly tautomerizes to the more stable keto form.
Due to the unsymmetrical nature of the internal alkyne in this compound, hydration is expected to yield a mixture of two isomeric ketones. The initial protonation of the alkyne can occur at either of the sp-hybridized carbons, leading to the formation of two different enol intermediates and, subsequently, two ketone products.
Table 1: Expected Products of Hydration of this compound
| Reactant | Reagents | Expected Products |
|---|---|---|
| This compound | H₂O, H₂SO₄, HgSO₄ | 1,6-dihydroxy-6-methyl-octan-4-one and 1,6-dihydroxy-6-methyl-octan-5-one |
Hydroboration-oxidation provides an alternative method for the hydration of alkynes, often with complementary regioselectivity to the mercury-catalyzed method. The reaction involves the addition of a borane reagent, such as borane (BH₃) or a bulky, sterically hindered borane like disiamylborane or 9-borabicyclo[3.3.1]nonane (9-BBN), across the triple bond. Subsequent oxidation of the resulting vinylborane with hydrogen peroxide in a basic solution yields an enol, which tautomerizes to a carbonyl compound.
For unsymmetrical internal alkynes, hydroboration with less sterically demanding boranes can lead to a mixture of ketone products. However, the use of bulky borane reagents can favor the addition of the boron atom to the less sterically hindered carbon of the alkyne, leading to a higher regioselectivity in the formation of the resulting ketone. In the case of this compound, the steric environment around the two carbons of the triple bond is different, which could allow for some degree of regiocontrol.
Table 2: Expected Products of Hydroboration-Oxidation of this compound
| Reactant | Reagents | Expected Products |
|---|---|---|
| This compound | 1. BH₃ (or bulky borane) 2. H₂O₂, NaOH | Mixture of 1,6-dihydroxy-6-methyl-octan-4-one and 1,6-dihydroxy-6-methyl-octan-5-one |
Alkynes react with halogens (Br₂ and Cl₂) and hydrogen halides (HBr, HCl, HI) in electrophilic addition reactions. The addition of one equivalent of a halogen to an alkyne typically results in the formation of a trans-dihaloalkene, proceeding through a cyclic halonium ion intermediate. The addition of a second equivalent of the halogen leads to the formation of a tetrahaloalkane.
Hydrohalogenation, the addition of a hydrogen halide, also occurs across the triple bond. For an unsymmetrical internal alkyne, the addition of one equivalent of HX can lead to a mixture of (E)- and (Z)-vinylic halides. The regioselectivity of the addition is governed by the ability of the substituents to stabilize the intermediate vinyl cation. The addition of a second equivalent of HX results in the formation of a geminal dihalide, where both halogen atoms are attached to the same carbon atom. The presence of hydroxyl groups in the molecule could potentially participate in the reaction, for example, by acting as intramolecular nucleophiles, although this is less common for the direct addition to the alkyne.
Table 3: Representative Halogenation and Hydrohalogenation Reactions
| Reaction | Reagents | General Product |
|---|---|---|
| Halogenation (1 eq.) | Br₂ in CCl₄ | trans-4,5-Dibromo-6-methyloct-4-ene-1,6-diol |
| Halogenation (2 eq.) | Br₂ (excess) in CCl₄ | 4,4,5,5-Tetrabromo-6-methyloctane-1,6-diol |
| Hydrohalogenation (1 eq.) | HBr | Mixture of (E/Z)-4-Bromo-6-methyloct-4-ene-1,6-diol and (E/Z)-5-Bromo-6-methyloct-4-ene-1,6-diol |
| Hydrohalogenation (2 eq.) | HBr (excess) | Mixture of 4,4-Dibromo-6-methyloctane-1,6-diol and 5,5-Dibromo-6-methyloctane-1,6-diol |
Oxidative Cleavage of the Alkyne
Strong oxidizing agents can cleave the carbon-carbon triple bond of an alkyne. Common reagents for this transformation include ozone (O₃) followed by a workup with water, or potassium permanganate (KMnO₄) under hot, basic conditions. The oxidative cleavage of an internal alkyne results in the formation of two carboxylic acids. youtube.comnih.govchemistrysteps.comlabproinc.comyoutube.com
Applying this to this compound, oxidative cleavage would break the molecule at the site of the triple bond, yielding two carboxylic acid fragments, each retaining one of the original hydroxyl groups.
Table 4: Expected Products of Oxidative Cleavage of this compound
| Reactant | Reagents | Expected Products |
|---|---|---|
| This compound | 1. O₃ 2. H₂O | 4-hydroxybutanoic acid and 2-hydroxy-2-methylbutanoic acid |
| This compound | KMnO₄, KOH, H₂O, heat | 4-hydroxybutanoic acid and 2-hydroxy-2-methylbutanoic acid |
Metal-Catalyzed Alkyne Activation and Functionalization
Transition metals, particularly gold and platinum, are effective catalysts for the activation of alkynes towards nucleophilic attack. In the case of alkynediols like this compound, these catalysts can promote intramolecular cyclization reactions, leading to the formation of heterocyclic compounds. masterorganicchemistry.comyoutube.comyoutube.comyoutube.com
A common transformation for alkynediols is the gold- or platinum-catalyzed intramolecular hydroalkoxylation, which can lead to the synthesis of substituted furans. youtube.com In this reaction, one of the hydroxyl groups acts as an intramolecular nucleophile, attacking the activated alkyne. For this compound, cyclization involving the primary alcohol would lead to a six-membered ring, while cyclization involving the tertiary alcohol would lead to a five-membered ring. The regioselectivity of this cyclization can often be controlled by the choice of catalyst and reaction conditions. Gold(I) catalysts, for instance, are known to promote the cyclization of alkynediols to form furan derivatives. youtube.com
Table 5: Plausible Metal-Catalyzed Cyclization Product of this compound
| Reactant | Catalyst | Plausible Product |
|---|---|---|
| This compound | Au(I) or Pt(II) catalyst | Substituted furan or pyran derivatives |
Reactions Involving the Hydroxyl Groups
The primary and tertiary hydroxyl groups in this compound exhibit distinct reactivities, enabling selective transformations under controlled conditions.
Oxidation Reactions (e.g., to Carbonyls)
The oxidation of this compound can selectively target the primary and secondary alcohols, leading to the formation of aldehydes and ketones, respectively. Manganese dioxide (MnO₂) is a mild and selective oxidizing agent commonly used for the oxidation of allylic and propargylic alcohols. mychemblog.comacs.orgyoutube.com In the case of this compound, the primary hydroxyl group can be oxidized to an aldehyde, while the tertiary hydroxyl group remains unaffected under these conditions.
The reaction typically proceeds under neutral conditions in solvents such as dichloromethane or ether. acs.org An excess of the oxidant is often required to drive the reaction to completion. acs.org The heterogeneous nature of MnO₂ allows for easy separation from the reaction mixture by simple filtration. acs.org
Table 1: Oxidation of Propargylic Alcohols with Manganese Dioxide
| Substrate | Oxidizing Agent | Product | Solvent | Yield |
| Primary Propargylic Alcohol | MnO₂ | Propargyl Aldehyde | Dichloromethane | Good to Excellent |
| Secondary Propargylic Alcohol | MnO₂ | Propargyl Ketone | Dichloromethane | Good to Excellent |
This table presents generalized data for the oxidation of propargylic alcohols and is intended for illustrative purposes.
Dehydration Reactions and Formation of Cyclic Ethers
Acid-catalyzed dehydration of diols is a common method for the synthesis of cyclic ethers. In the case of this compound, intramolecular cyclization can occur through the nucleophilic attack of one hydroxyl group onto the protonated form of the other. The reaction is typically catalyzed by a strong acid, and the mechanism involves the formation of an oxonium ion intermediate. youtube.com
The formation of a five or six-membered ring is generally favored. Given the structure of this compound, the formation of a substituted tetrahydrofuran (B95107) ring is a plausible outcome. The reaction involves the protonation of one of the hydroxyl groups, followed by the intramolecular attack of the other hydroxyl group, leading to the elimination of a water molecule. youtube.com
Esterification and Etherification Reactions
The hydroxyl groups of this compound can undergo esterification with carboxylic acids or their derivatives, and etherification with alkyl halides or other electrophiles. The primary alcohol is generally more reactive towards these reactions than the sterically hindered tertiary alcohol, allowing for selective functionalization.
Esterification is typically carried out in the presence of an acid catalyst. Etherification, on the other hand, often requires a base to deprotonate the alcohol, forming an alkoxide that then acts as a nucleophile.
Nucleophilic Substitution Reactions
The hydroxyl groups of this compound, particularly the tertiary one, can be substituted by nucleophiles under acidic conditions. The reaction proceeds through a propargylic cation intermediate, which can be attacked by a variety of nucleophiles. acs.orgnih.gov
Catalysts such as gold, ruthenium, and bismuth compounds have been shown to facilitate the nucleophilic substitution of propargylic alcohols. acs.org These reactions can be used to form new carbon-carbon, carbon-oxygen, carbon-sulfur, and carbon-nitrogen bonds. organic-chemistry.org The regioselectivity of the nucleophilic attack can be influenced by the nature of the catalyst and the substrate.
Table 2: Catalytic Propargylic Substitution of Propargylic Alcohols
| Catalyst System | Nucleophile | Product | Key Features |
| Gold(III) complexes | C, O, and S-nucleophiles | Substituted alkynes | Mild reaction conditions (room temperature) acs.org |
| Ruthenium complexes | Alcohols, amines, amides, thiols | Substituted alkynes | Versatile for a wide range of nucleophiles |
| Bismuth(III) chloride | C, O, S, and N-nucleophiles | Substituted alkynes | Inexpensive and readily available catalyst |
This table provides a summary of catalytic systems used for the nucleophilic substitution of propargylic alcohols and is intended for illustrative purposes.
Concerted Reactivity of Alkyne and Diol Functionalities
The proximity of the alkyne and diol functional groups in this compound allows for concerted reactions that involve both moieties, leading to the formation of complex cyclic structures.
Intramolecular Cyclization Mechanisms
The internal alkyne in this compound can be activated by transition metal catalysts, such as gold or palladium, to undergo intramolecular cyclization with the tethered hydroxyl groups. nih.govacs.orgresearchgate.netmdpi.comorganic-chemistry.orgresearchgate.net This process, often referred to as hydroalkoxylation, leads to the formation of substituted furan or pyran derivatives.
Gold catalysts, in particular, are known to be highly effective in activating alkynes towards nucleophilic attack by alcohols. nih.govacs.orgresearchgate.net The reaction can proceed through different pathways, including endo- or exo-dig cyclization, depending on the substitution pattern of the alkyne and the reaction conditions. For this compound, intramolecular attack of the primary or tertiary alcohol onto the activated alkyne could lead to the formation of various heterocyclic products.
Rearrangement Pathways (e.g., Wittig Rearrangement)
While specific studies on the Wittig rearrangement of this compound are not extensively documented, the structural motifs present in the molecule—notably the propargylic alcohol functionalities—suggest potential rearrangement pathways analogous to those observed in similar chemical systems. The Wittig rearrangement, in its various forms, typically involves the rearrangement of ethers or alcohols under basic conditions.
One plausible, though speculative, pathway for this compound could involve a mdpi.comresearchgate.net-Wittig rearrangement if one of the hydroxyl groups were converted into a suitable ether. wikipedia.org This concerted, pericyclic process is known to proceed with a high degree of stereocontrol. wikipedia.org However, a more likely rearrangement given the propargylic alcohol nature of the substrate is the Meyer-Schuster rearrangement. This acid-catalyzed reaction converts propargyl alcohols into α,β-unsaturated ketones or aldehydes. wikipedia.orgrsc.org For this compound, this could potentially lead to the formation of an α,β-unsaturated carbonyl compound through a formal 1,3-hydroxyl shift and tautomerization. rsc.org The reaction is typically promoted by strong acids, but milder conditions using transition metal or Lewis acid catalysts have also been developed. wikipedia.org
It is important to note that in the case of tertiary alcohols, the Rupe reaction can be a competing pathway to the Meyer-Schuster rearrangement, leading to the formation of α,β-unsaturated methyl ketones via an enyne intermediate. wikipedia.org Given that this compound contains a tertiary alcohol, the potential for both Meyer-Schuster and Rupe-type rearrangements exists, depending on the reaction conditions employed.
A summary of potential rearrangement products based on analogous reactions is presented below.
| Rearrangement Type | Potential Product from this compound | General Reaction Conditions |
|---|---|---|
| Meyer-Schuster Rearrangement | α,β-Unsaturated Ketone/Aldehyde | Acid-catalyzed (e.g., H₂SO₄) or metal-catalyzed (e.g., Ru, Ag, InCl₃) |
| Rupe Rearrangement | α,β-Unsaturated Methyl Ketone | Acid-catalyzed, competes with Meyer-Schuster for tertiary alcohols |
Tandem Reactions and Cascade Processes
The bifunctional nature of this compound, possessing both alkyne and diol functionalities, makes it a candidate for tandem and cascade reactions, where multiple chemical transformations occur in a single synthetic operation. Such processes are highly valued in organic synthesis for their efficiency and atom economy.
Propargyl alcohols, key components of the this compound structure, are known to participate in a variety of tandem reactions. For instance, they can undergo tandem semi-hydrogenation/isomerization to yield saturated carbonyl compounds. nih.gov In the presence of suitable catalysts, this compound could potentially be converted to a saturated diketone through such a sequence.
Furthermore, gold-catalyzed reactions of alkynediols are a prominent area of research for initiating cascade processes. rsc.org Gold(I) catalysts, in particular, are known to activate the alkyne functionality towards nucleophilic attack, which can trigger subsequent cyclization and rearrangement steps. A plausible cascade for this compound could involve an initial gold-catalyzed cyclization of one of the hydroxyl groups onto the activated alkyne, followed by further transformations. Research on similar 3-yne-1,2-diols has shown that gold catalysis can lead to the formation of furan intermediates, which can then participate in subsequent reactions within the same pot. mdpi.com This suggests a potential pathway for this compound to form highly substituted heterocyclic compounds through a cascade mechanism.
Another potential tandem reaction involves the Meyer-Schuster rearrangement as an initial step. The resulting α,β-unsaturated carbonyl compound can then undergo further reactions, such as Michael additions or cycloadditions, in a one-pot fashion. researchgate.net For example, a gold-catalyzed arylative Meyer–Schuster rearrangement has been reported for propargylic acetates, leading to α-arylated enones. acs.org
The table below outlines some hypothetical tandem and cascade reactions for this compound based on the reactivity of analogous compounds.
| Reaction Type | Key Intermediate/Process | Potential Final Product | Catalyst/Reagents |
|---|---|---|---|
| Tandem Hydrogenation/Isomerization | Allylic diol | Saturated Diketone | Palladium nanoparticles |
| Gold-Catalyzed Cascade | Furan intermediate | Substituted Furan/Polycycle | Gold(I) catalyst |
| Tandem Meyer-Schuster/Michael Addition | α,β-Unsaturated Ketone | Functionalized Diketone | Acid or Gold catalyst, followed by a nucleophile |
Spectroscopic Elucidation and Structural Analysis Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
A detailed analysis of the ¹H NMR spectrum, including chemical shifts, multiplicities, coupling constants, and integration for each proton signal, would be presented here. This would involve the assignment of each signal to the specific protons in the 6-Methyloct-4-yne-1,6-diol structure.
An interpretation of the ¹³C NMR spectrum, detailing the chemical shifts of each carbon atom in the molecule, would be provided in this section. This would confirm the carbon framework of this compound.
Discussion on the application of advanced NMR techniques, such as selective decoupling experiments, to confirm specific proton-proton or proton-carbon connectivities would be included here, further solidifying the structural assignment.
Infrared (IR) Spectroscopy for Functional Group Identification
This section would analyze the key absorption bands in the IR spectrum of this compound. The presence of characteristic peaks for the hydroxyl (-OH) and alkyne (-C≡C-) functional groups would be highlighted and discussed.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
The high-resolution mass spectrometry data would be presented to confirm the elemental composition of this compound by providing a highly accurate mass measurement of the molecular ion.
Chromatographic Techniques for Separation and Purity Assessment
The purification and assessment of purity of "this compound" relies on a variety of chromatographic techniques. These methods are essential for isolating the compound from reaction mixtures and for determining its enantiomeric composition.
High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analytical separation of enantiomers and the determination of enantiomeric purity. For a chiral compound like "this compound," which contains stereocenters, HPLC utilizing a chiral stationary phase (CSP) is the method of choice. The separation is based on the differential interaction of the enantiomers with the chiral environment of the CSP, leading to different retention times.
The selection of the appropriate CSP is critical and is often empirical. Polysaccharide-based columns are widely used for their broad applicability in separating a diverse range of chiral compounds. For diols, stationary phases that can engage in hydrogen bonding are particularly effective. The mobile phase composition, typically a mixture of a nonpolar solvent like hexane (B92381) and a more polar alcohol such as isopropanol (B130326) or ethanol, is optimized to achieve baseline separation of the enantiomeric peaks.
Alternatively, an indirect HPLC method can be employed. This involves derivatizing the diol with a chiral derivatizing agent to form diastereomers. These diastereomeric derivatives can then be separated on a standard achiral stationary phase. chiralpedia.comnih.gov
A typical HPLC analysis would provide a chromatogram showing two distinct peaks for the (R)- and (S)-enantiomers. The enantiomeric excess (% ee) can be calculated from the integrated areas of these peaks.
Table 1: Representative HPLC Parameters for Chiral Separation of a Diol
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., Polysaccharide-based) |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
Column Chromatography and Preparative Plate Chromatography for Purification
For the purification of "this compound" on a preparative scale, column chromatography and preparative plate chromatography are commonly employed.
Column Chromatography is a versatile technique for purifying compounds from a few milligrams to several grams. The choice of stationary phase is crucial, with silica (B1680970) gel being the most common for moderately polar compounds like diols. The polarity of the eluent system is carefully selected to ensure differential migration of the target compound and impurities through the column. A solvent system of increasing polarity, for instance, a gradient of ethyl acetate (B1210297) in hexane, is often used to elute the compounds from the column. The progress of the separation is monitored by thin-layer chromatography (TLC).
For diols, specialized stationary phases such as diol-functionalized silica gel can also be utilized. hawach.comhawach.comsilicycle.com These can offer different selectivity compared to plain silica gel, particularly in normal phase chromatography. glsciences.com
Preparative Plate Chromatography (Prep TLC) is an extension of analytical TLC used for purifying smaller quantities of material, typically up to 100 mg. rochester.edu The crude sample is applied as a band onto a thick layer of adsorbent on a glass plate. The plate is then developed in a suitable solvent system. After separation, the bands corresponding to the desired compound are visualized (e.g., under UV light if applicable) and scraped from the plate. The compound is then extracted from the adsorbent with a polar solvent. This method is particularly useful for rapid purification of small-scale reactions. chemistryhall.com
Table 2: Typical Conditions for Chromatographic Purification
| Technique | Stationary Phase | Mobile Phase System (Illustrative) |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient (e.g., 0-50% EtOAc) |
| Preparative TLC | Silica Gel | Hexane/Ethyl Acetate (e.g., 1:1, v/v) |
Determination of Stereochemistry and Isomeric Ratios
The determination of the absolute and relative stereochemistry, as well as the ratio of isomers of "this compound," is critical for its characterization. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for this purpose.
A common strategy involves the use of chiral derivatizing agents (CDAs) to convert the enantiomers or diastereomers into new compounds with distinguishable NMR spectra. For diols, chiral boric acids or α-methoxy-α-phenylacetic acid (MPA) are effective CDAs. acs.orgnih.govnih.gov Upon reaction with the diol, these agents form diastereomeric esters or boronate esters.
The protons or other NMR-active nuclei in the vicinity of the newly formed chiral centers will experience different magnetic environments in the diastereomers, leading to separate signals in the NMR spectrum. The integration of these signals allows for the precise determination of the isomeric ratio.
Furthermore, by comparing the NMR spectra of the derivatives of a diol with an unknown configuration to those of known configuration, the absolute stereochemistry can often be assigned. acs.orgnih.gov Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can also provide through-space correlation information that helps in elucidating the relative stereochemistry of the molecule.
Table 3: Illustrative ¹H-NMR Data for a Diastereomeric Derivative of a Chiral Diol
| Isomer | Proton Signal (Illustrative) | Chemical Shift (ppm) | Integration |
| Diastereomer A | Methine proton adjacent to OH | 4.15 | 1.0 |
| Diastereomer B | Methine proton adjacent to OH | 4.25 | 1.0 |
This table illustrates how the chemical shifts of corresponding protons in two diastereomers can differ, allowing for their distinction and quantification.
Theoretical and Computational Studies on 6 Methyloct 4 Yne 1,6 Diol
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
The electronic structure can be detailed through analysis of molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's reactivity and electronic transitions. Mulliken population analysis or Natural Bond Orbital (NBO) analysis can provide insights into the charge distribution across the molecule, identifying electropositive and electronegative centers.
Table 1: Illustrative Calculated Geometric Parameters for 6-Methyloct-4-yne-1,6-diol
| Parameter | Bond/Angle | Method | Basis Set | Calculated Value |
| Bond Length | C4≡C5 | B3LYP | 6-31G(d) | 1.21 Å |
| Bond Length | C1-O1 | B3LYP | 6-31G(d) | 1.43 Å |
| Bond Length | C6-O2 | B3LYP | 6-31G(d) | 1.44 Å |
| Bond Angle | C3-C4-C5 | B3LYP | 6-31G(d) | 178.5° |
| Bond Angle | H-O1-C1 | B3LYP | 6-31G(d) | 108.9° |
| Dihedral Angle | H-O1-C1-C2 | B3LYP | 6-31G(d) | 60.2° |
| Note: The data in this table is hypothetical and serves as an example of typical results from quantum chemical calculations for a molecule of this type. |
Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a widely used computational method to investigate reaction mechanisms due to its balance of accuracy and computational cost. rsc.orgmdpi.com For this compound, DFT could be employed to study various reactions, such as its synthesis or subsequent transformations. For instance, the mechanism of a metal-catalyzed reaction involving the alkyne moiety could be explored. nih.govbeilstein-journals.org
DFT calculations can map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states. researchgate.net This allows for a detailed understanding of the reaction pathway, including the determination of whether a reaction is concerted or stepwise. The influence of different catalysts or solvent effects on the reaction mechanism can also be modeled using DFT. masterorganicchemistry.com
Table 2: Illustrative DFT-Calculated Energies for a Hypothetical Reaction of this compound
| Species | Method | Basis Set | Solvation Model | Relative Energy (kcal/mol) |
| Reactants | M06-2X | def2-TZVP | PCM (Water) | 0.0 |
| Transition State 1 | M06-2X | def2-TZVP | PCM (Water) | +15.7 |
| Intermediate | M06-2X | def2-TZVP | PCM (Water) | -5.2 |
| Transition State 2 | M06-2X | def2-TZVP | PCM (Water) | +12.3 |
| Products | M06-2X | def2-TZVP | PCM (Water) | -20.8 |
| Note: This table presents hypothetical data for a generic reaction to illustrate the application of DFT in elucidating reaction mechanisms. |
Transition State Analysis and Reaction Energetics
A critical aspect of understanding a chemical reaction is the characterization of its transition state(s). Transition state theory allows for the calculation of reaction rates from the energetic properties of the transition state. Computational methods are invaluable for locating and characterizing these high-energy structures. nih.gov For reactions involving this compound, such as an elimination or addition reaction, transition state analysis would involve locating the saddle point on the potential energy surface corresponding to the highest energy barrier.
Frequency calculations are performed to confirm the nature of the stationary points found. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. The energy of the transition state relative to the reactants gives the activation energy of the reaction, a key determinant of the reaction rate. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be identified.
Conformational Analysis of Flexible Alkynediol Chains
The flexible nature of the carbon chain in this compound means it can adopt numerous conformations. Conformational analysis aims to identify the most stable conformers and understand the energy barriers between them. nih.gov This is crucial as the conformation of a molecule can significantly influence its physical properties and reactivity.
Computational methods such as molecular mechanics or DFT can be used to perform a systematic or stochastic search of the conformational space. nih.govacs.org For this compound, key dihedral angles to be explored would be around the C-C single bonds. The analysis would reveal the preferred spatial arrangement of the hydroxyl groups and the alkyl chain. Intramolecular hydrogen bonding between the two hydroxyl groups might also be a significant factor in determining the most stable conformations. frontiersin.orgrsc.org
Table 3: Illustrative Relative Energies of this compound Conformers
| Conformer | Method | Basis Set | Dihedral Angle (C2-C3-C6-C7) | Relative Energy (kcal/mol) |
| A (Anti) | B3LYP | 6-31G(d) | 180° | 0.00 |
| B (Gauche) | B3LYP | 6-31G(d) | 60° | 0.85 |
| C (Eclipsed) | B3LYP | 6-31G(d) | 0° | 4.50 |
| Note: The data presented is hypothetical and intended to illustrate the typical energy differences found in a conformational analysis of a flexible molecule. |
Applications of 6 Methyloct 4 Yne 1,6 Diol in Advanced Chemical Synthesis
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
The bifunctional nature of 6-Methyloct-4-yne-1,6-diol, possessing both nucleophilic hydroxyl groups and a reactive alkyne, positions it as a versatile intermediate in the synthesis of complex organic molecules. The primary and tertiary alcohols can be selectively protected or activated, allowing for sequential reactions. For instance, the primary alcohol could be selectively oxidized to an aldehyde, which can then participate in olefination or aldol (B89426) reactions. The tertiary alcohol can be eliminated to form a conjugated enyne system.
The internal alkyne is a hub for a variety of transformations. It can undergo hydrogenation to yield the corresponding cis- or trans-alkene, or be fully reduced to the alkane. It is also amenable to metal-catalyzed reactions such as hydroformylation, hydroboration-oxidation, and various coupling reactions. This array of potential transformations allows for the construction of diverse molecular architectures from a single starting material.
Table 1: Potential Transformations of this compound as a Synthetic Intermediate
| Functional Group | Reagent/Catalyst | Potential Product Functional Group |
| Primary Alcohol | PCC, DMP | Aldehyde |
| Primary Alcohol | Jones Reagent | Carboxylic Acid |
| Tertiary Alcohol | Acid, Heat | Alkene (Enyne) |
| Alkyne | H₂, Lindlar's Catalyst | Z-Alkene |
| Alkyne | Na, NH₃ | E-Alkene |
| Alkyne | H₂, Pd/C | Alkane |
| Alkyne | 1. Sia₂BH 2. H₂O₂, NaOH | Ketone |
Building Block for the Development of Novel Polymeric Materials and Coatings
Acetylenic diols are known to be valuable monomers in the synthesis of specialty polymers and as additives in coatings. This compound could potentially be used as a monomer in step-growth polymerization through its diol functionality. For instance, it could be reacted with diacids or diisocyanates to form polyesters or polyurethanes, respectively. The presence of the alkyne in the polymer backbone would offer a site for post-polymerization modification, such as cross-linking or grafting of other molecules via click chemistry.
In the realm of coatings, acetylenic diols are utilized as surfactants and wetting agents. The amphiphilic nature of this compound, with its hydrophilic hydroxyl groups and hydrophobic carbon chain, suggests it could exhibit similar properties, aiding in surface tension reduction and promoting adhesion.
Precursor for the Synthesis of Heterocyclic and Macrocyclic Systems
The arrangement of functional groups in this compound makes it a promising precursor for the synthesis of both heterocyclic and macrocyclic compounds. Intramolecular reactions of the hydroxyl groups with the alkyne can lead to the formation of cyclic ethers. For example, under acidic or metal-catalyzed conditions, either the primary or tertiary alcohol could add across the alkyne to form a five- or six-membered oxygen-containing heterocycle.
Furthermore, the diol functionality allows for the molecule to be extended at both ends. By reacting the diol with bifunctional reagents, long-chain intermediates can be synthesized, which can then undergo macrocyclization. The rigidity of the alkyne unit can be advantageous in such reactions by reducing the entropic penalty associated with ring closure.
Table 2: Potential Cyclization Reactions of this compound
| Reaction Type | Catalyst/Reagent | Resulting Ring System |
| Intramolecular Hydroalkoxylation | H⁺ or Au(I)/Ag(I) | Substituted Tetrahydrofuran (B95107) or Tetrahydropyran (B127337) |
| Pauson-Khand Reaction (with alkene) | Co₂(CO)₈ | Bicyclic Enone |
| Macrocyclization (after chain extension) | High Dilution, Ring-Closing Catalyst | Macrocyclic Ether or Lactone |
Utilization in Natural Product Synthesis as a Chiral or Achiral Fragment
While this compound is achiral, it possesses a prochiral center at the tertiary alcohol. Asymmetric reactions targeting this center could introduce chirality, making it a useful building block in the synthesis of natural products. For instance, an asymmetric hydrogenation of the alkyne could be influenced by a chiral catalyst, leading to a chiral diol.
Even in its achiral form, the defined stereochemistry of the products of alkyne reactions (e.g., Z-alkene from Lindlar hydrogenation) makes it a valuable fragment for controlling the geometry of a target molecule. Many natural products contain long carbon chains with specific stereochemical configurations, and fragments derived from acetylenic diols can serve as reliable starting points for their construction. The synthesis of prunolactone A, for example, has utilized a diol-derived diene in a key stereoselective reaction. nih.gov
Design and Synthesis of Chemical Probes for Reaction Pathway Investigations
The reactivity of the alkyne in this compound allows for its potential use in the development of chemical probes. The alkyne can be functionalized with a reporter group, such as a fluorophore or a biotin (B1667282) tag, through click chemistry. The diol functionality could be used to attach the probe to a molecule of interest or to a solid support.
Such probes could be used to investigate reaction mechanisms. For example, if a molecule containing the this compound moiety is used in a biological system, the alkyne can be used to "click" on a fluorescent tag, allowing for the visualization of the molecule's localization within a cell.
Future Research Directions
Exploration of Novel Catalytic Systems for Efficient Synthesis
The efficient and selective synthesis of 6-Methyloct-4-yne-1,6-diol and its derivatives is a primary area for future investigation. Research in this domain could focus on the development of novel catalytic systems that offer improved yields, reduced reaction times, and enhanced sustainability.
One promising direction is the exploration of transition metal catalysts for the key bond-forming reactions. While traditional methods may rely on stoichiometric reagents, the use of catalytic amounts of metals such as palladium, copper, or ruthenium could offer more efficient and atom-economical routes. For instance, the development of catalysts for the direct coupling of smaller fragments to construct the eight-carbon backbone would be a significant advancement.
Furthermore, biocatalysis presents an attractive alternative for the synthesis of chiral variants of this compound. Enzymes, such as lipases and oxidoreductases, could be employed for the stereoselective introduction of the hydroxyl groups, leading to enantiomerically pure products. This approach would be particularly valuable for applications in medicinal chemistry and materials science where specific stereoisomers are often required.
A comparative overview of potential catalytic approaches is presented in the table below.
| Catalytic System | Potential Advantages | Research Focus |
| Transition Metal Catalysis | High efficiency, atom economy, potential for novel bond formations. | Development of catalysts for C-C bond formation, selective alkynylation, and cyclization reactions. |
| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. | Screening and engineering of enzymes (e.g., lipases, oxidoreductases) for the synthesis of enantiopure diols. |
| Organocatalysis | Metal-free, often milder reaction conditions, unique reactivity. | Design of small organic molecules to catalyze key synthetic steps, such as asymmetric additions to the alkyne. |
Development of New Stereoselective Transformations
The presence of a chiral center at the C6 position and the potential for creating new stereocenters makes this compound an interesting substrate for the development of new stereoselective transformations.
Future research could target the asymmetric reduction of the alkyne moiety to either a cis- or trans-alkene. The development of stereoselective catalysts for this transformation would provide access to geometrically defined olefinic diols, which are valuable building blocks in organic synthesis. For example, the use of Lindlar's catalyst or sodium in liquid ammonia (B1221849) could be explored and optimized for this specific substrate.
Another area of interest is the diastereoselective functionalization of the double bond in the corresponding alkenediols. Reactions such as epoxidation, dihydroxylation, and cyclopropanation could be investigated to generate a range of complex polyhydroxylated structures with defined stereochemistry. The development of methods to control the facial selectivity of these reactions would be a key challenge.
Computational Design of Functionalized Alkynediols with Tunable Reactivity
Computational chemistry offers a powerful tool for the rational design of novel functionalized alkynediols derived from this compound. nih.govnih.gov By employing theoretical calculations, it is possible to predict the electronic and steric properties of different derivatives and to guide the synthesis of molecules with tailored reactivity. nih.govnih.gov
One area of focus could be the in silico screening of a virtual library of this compound derivatives. By systematically modifying the substituents on the carbon backbone, it would be possible to identify candidates with desirable properties, such as enhanced catalytic activity or specific binding affinities. This computational approach can accelerate the discovery of new functional molecules. nih.gov
Furthermore, computational studies can be used to elucidate the reaction mechanisms of transformations involving this compound. nih.gov By understanding the transition states and intermediates of key reactions, it will be possible to design more efficient catalysts and to optimize reaction conditions for improved selectivity.
The following table summarizes potential computational approaches and their applications.
| Computational Method | Application | Expected Outcome |
| Density Functional Theory (DFT) | Calculation of electronic structure, reaction energies, and transition states. | Prediction of reactivity, elucidation of reaction mechanisms. escholarship.org |
| Molecular Dynamics (MD) | Simulation of the dynamic behavior of molecules and their interactions. | Understanding conformational preferences, solvent effects, and binding interactions. escholarship.org |
| Virtual Screening | In silico evaluation of large libraries of virtual compounds. | Identification of promising candidates for synthesis and experimental testing. |
Expanding Applications in Material Science and Advanced Organic Synthesis
The unique combination of functional groups in this compound makes it a versatile building block with potential applications in both material science and advanced organic synthesis.
In material science , the diol functionality could be utilized for the synthesis of novel polyesters and polyurethanes . The rigidity of the alkyne unit could impart unique thermal and mechanical properties to these polymers. Furthermore, the alkyne can be further functionalized, for example, through click chemistry, to introduce additional functionalities and to create cross-linked materials.
In advanced organic synthesis , this compound can serve as a precursor for the synthesis of complex natural products and other biologically active molecules. The strategic manipulation of the alkyne and diol moieties can provide access to a wide range of molecular architectures. For instance, intramolecular reactions could be employed to construct novel heterocyclic systems.
Future research in this area should focus on demonstrating the utility of this compound in the synthesis of well-defined materials and complex target molecules.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Methyloct-4-yne-1,6-diol, and how can stereochemical purity be ensured?
- Methodology : Multi-step synthesis involving alkyne functionalization and diol protection. For stereochemical control, asymmetric catalysis (e.g., Sharpless dihydroxylation) or enzymatic resolution (e.g., lipase-mediated hydrolysis) can be employed. Characterization via -NMR and chiral HPLC confirms enantiomeric excess .
- Key Considerations : Monitor reaction intermediates using TLC/GC-MS to avoid side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures product integrity.
Q. How can the solubility and stability of this compound be modulated for aqueous-phase reactions?
- Methodology : Introduce polar substituents (e.g., hydroxyl groups) or use co-solvents (e.g., DMSO/water mixtures). Stability tests under varying pH (2–12) and temperature (4–60°C) via UV-Vis spectroscopy identify degradation thresholds .
- Key Considerations : Derivatization (e.g., acetylation) may enhance stability but requires post-reaction deprotection steps.
Advanced Research Questions
Q. What mechanistic insights explain the photochemical dimerization behavior of this compound in supramolecular host-guest systems?
- Methodology : Co-crystallize the diol with chiral hosts (e.g., 1,1,6,6-tetraphenylhexa-2,4-diyne-1,6-diol) and irradiate under UV light. X-ray crystallography reveals intermolecular distances (3.8 Å optimal for [2+2] cycloaddition). Synchrotron-based studies track dimer formation kinetics .
- Data Contradictions : Achiral hosts yield photoinert complexes, while chiral hosts produce syn- or anti-head-head dimers. Resolve via computational modeling (DFT) to assess steric/electronic host effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
